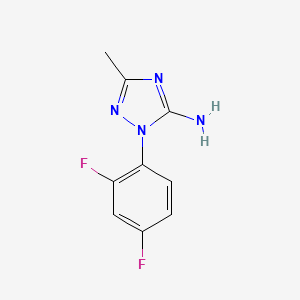
1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the triazole ring
Vorbereitungsmethoden
The synthesis of 1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and 3-methyl-1H-1,2,4-triazole.
Reaction Conditions: The reaction between 2,4-difluoroaniline and 3-methyl-1H-1,2,4-triazole is carried out in the presence of a suitable catalyst and solvent. Common solvents include toluene or dimethylformamide (DMF), and catalysts such as potassium carbonate (K2CO3) are often used.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). The major products formed depend on the specific conditions used.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions on the phenyl ring. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal agent, similar to fluconazole, which also contains a triazole ring.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Research: It is used in proteomics research as a chaotropic agent, which helps in solubilizing and denaturing proteins for analysis.
Wirkmechanismus
The mechanism of action of 1-(2,4-difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.
Pathways Involved: The inhibition of ergosterol biosynthesis affects the sterol pathway, which is crucial for maintaining cell membrane structure and function in fungi.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine can be compared with other similar compounds:
Fluconazole: Both compounds contain a triazole ring and are studied for their antifungal properties.
1-(2,4-Difluorophenyl)piperazine: This compound also contains a difluorophenyl group but differs in its core structure.
1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound has a similar difluorophenyl group but a different triazole derivative.
Eigenschaften
Molekularformel |
C9H8F2N4 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
2-(2,4-difluorophenyl)-5-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H8F2N4/c1-5-13-9(12)15(14-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H2,12,13,14) |
InChI-Schlüssel |
DSPKRCCTVSTECI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)N)C2=C(C=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


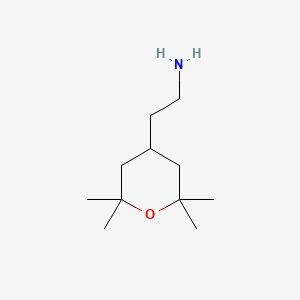
![8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane](/img/structure/B13461007.png)
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)
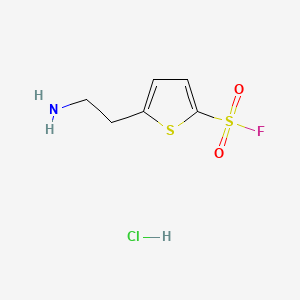
![[2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)
![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)
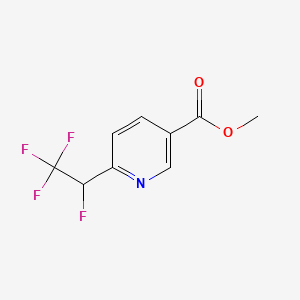
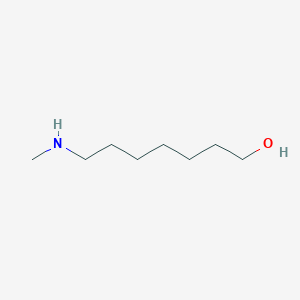
![1-Methyl-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13461078.png)
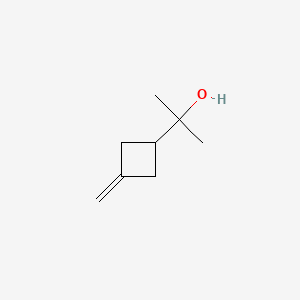
![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)

![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)

